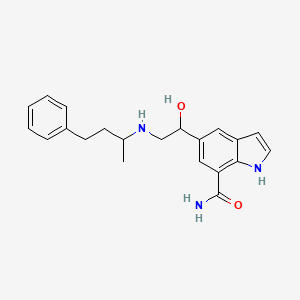![molecular formula C33H34N2O5 B1665960 ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate CAS No. 346735-24-8](/img/structure/B1665960.png)
ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amelubant is a small molecule drug that acts as a long-acting oral Leukotriene B4 receptor antagonist. It is a prodrug that is metabolized by ubiquitous esterases to BIIL 260 and its glucuronidated metabolite BIIL 315.14. These metabolites interact directly with the Leukotriene B4 receptors, which are chemotactic factors for immune cells and potentiate the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amelubant involves the preparation of its carbamic acid ethyl ester derivative. The synthetic route typically includes the reaction of 4-hydroxyphenyl-1-methylethyl phenoxy methyl phenyl methoxy phenyl iminomethyl with ethyl carbamate under specific conditions to yield Amelubant .
Industrial Production Methods
Industrial production methods for Amelubant are not extensively documented in the public domain. the process likely involves large-scale synthesis using the aforementioned synthetic route, followed by purification and quality control measures to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Amelubant undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Amelubant to its active metabolites.
Substitution: Substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Amelubant include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Amelubant include its active metabolites, BIIL 260 and BIIL 315.14, which are responsible for its pharmacological effects .
Scientific Research Applications
Amelubant has several scientific research applications, including:
Chemistry: Used as a model compound for studying Leukotriene B4 receptor antagonists.
Biology: Investigated for its effects on immune cell chemotaxis and inflammation.
Medicine: Explored for its potential use in treating asthma, chronic obstructive pulmonary disease, cystic fibrosis, and rheumatoid arthritis.
Industry: Utilized in the development of new therapeutic agents targeting Leukotriene B4 receptors
Mechanism of Action
Amelubant exerts its effects by acting as a long-acting oral Leukotriene B4 receptor antagonist. It is metabolized by ubiquitous esterases to BIIL 260 and its glucuronidated metabolite BIIL 315.14. These metabolites interact directly with the Leukotriene B4 receptors, which are G-protein coupled receptors responsible for mediating the effects of Leukotriene B4. The interaction with these receptors inhibits the chemotactic response of immune cells, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Montelukast: Another Leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: A Leukotriene receptor antagonist used for asthma management.
Pranlukast: A Leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Uniqueness of Amelubant
Amelubant is unique due to its long-acting nature and its ability to be metabolized into active metabolites that directly interact with Leukotriene B4 receptors.
Properties
Key on ui mechanism of action |
Amelubant is a long-acting oral Leukotriene B4 (LTB4) receptor antagonist. Amelubant is a prodrug which is metabolized by ubiquitous esterases to BIIL 260 and its glucuronidated metabolite BIIL 315.14. BIIL 260 and BIIL 315.14 interact directly with the LTB4 receptors. LTB4 is a chemotactic factor for immune cells and potentiates the immune response. The G-protein coupled receptors BLT1, (high affinity for LTB4, expressed in most leukocytes) and BLT2 (low affinity for LTB4) are responsible for mediating LTB4's effects. |
|---|---|
CAS No. |
346735-24-8 |
Molecular Formula |
C33H34N2O5 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
ethyl N-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidoyl]carbamate |
InChI |
InChI=1S/C33H34N2O5/c1-4-38-32(37)35-31(34)25-8-16-29(17-9-25)39-21-23-6-5-7-24(20-23)22-40-30-18-12-27(13-19-30)33(2,3)26-10-14-28(36)15-11-26/h5-20,36H,4,21-22H2,1-3H3,(H2,34,35,37) |
InChI Key |
SBVYURPQULDJTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC=NC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Isomeric SMILES |
CCOC(=O)/N=C\NC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Canonical SMILES |
CCOC(=O)NC(=N)C1=CC=C(C=C1)OCC2=CC(=CC=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amelubant; BIIL-284; BIIL-284-BS; BIIL-284BS. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B1665882.png)
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B1665886.png)
![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)
![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)
![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)

![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)






